![molecular formula C7H6ClN3 B592059 7-クロロ-1-メチル-1H-ピラゾロ[3,4-c]ピリジン CAS No. 957760-15-5](/img/structure/B592059.png)
7-クロロ-1-メチル-1H-ピラゾロ[3,4-c]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other pyrazolopyridines.
科学的研究の応用
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Pyrazolo-pyridines, a family of compounds to which this compound belongs, have been known to interact with various biological targets .
Mode of Action
Similar compounds have been shown to inhibit certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazolo-pyridines have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been shown to exhibit significant inhibitory activity .
準備方法
The synthesis of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 7-chloro-1-methylpyrazole with a suitable pyridine derivative under acidic or basic conditions can yield the desired compound. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity .
化学反応の分析
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding pyrazolopyridine oxide, while substitution reactions can introduce various functional groups at the 7th position.
類似化合物との比較
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical and biological properties.
1H-Pyrazolo[4,3-b]pyridines: Another variation in the fusion pattern, these compounds also exhibit unique reactivity and applications.
1H-Pyrazolo[3,4-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical behavior and biological activity.
The uniqueness of 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
7-chloro-1-methylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-6-5(4-10-11)2-3-9-7(6)8/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDXHWDXUZEKHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2Cl)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

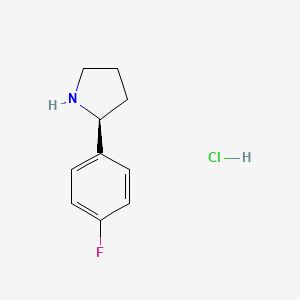
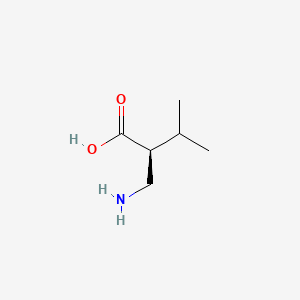
![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
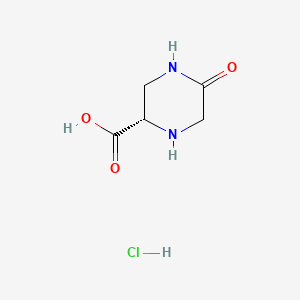

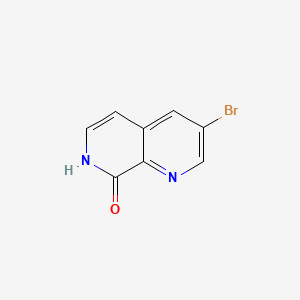

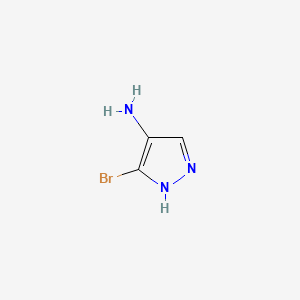
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
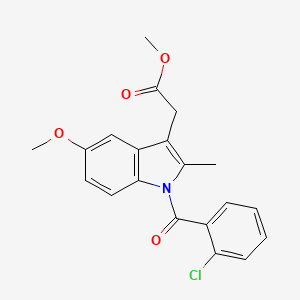
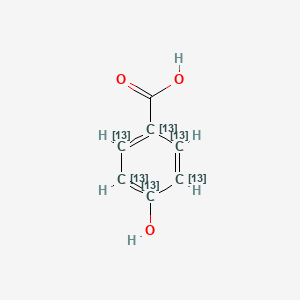
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)
